molecular formula C15H13FN4O B11033974 1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone

Cat. No.: B11033974
M. Wt: 284.29 g/mol
InChI Key: CRXPOEQIJVVGJX-UHFFFAOYSA-N
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Description

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using reagents such as fluorobenzene and a suitable catalyst.

    Acylation: The final step involves the acylation of the pyrazolo[3,4-b]pyridine core with ethanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-amino-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
  • 1-[4-amino-1-(3-bromophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone

Uniqueness

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

1-[4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-5-yl]ethanone

InChI

InChI=1S/C15H13FN4O/c1-8-13(9(2)21)14(17)12-7-18-20(15(12)19-8)11-5-3-4-10(16)6-11/h3-7H,1-2H3,(H2,17,19)

InChI Key

CRXPOEQIJVVGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N)C(=O)C

Origin of Product

United States

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